Bienvenue dans la boutique en ligne BenchChem!

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Lipophilicity Drug-likeness Membrane permeability

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 781674-55-3; MF: C₁₃H₉N₃O₂; MW: 239.23 g/mol) is a heterocyclic building block that combines a fused pyrazolo[1,5-b]pyridazine core with a phenyl substituent at the 2-position and a synthetically versatile carboxylic acid at the 3-position. The pyrazolo[1,5-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor discovery, having produced potent inhibitors of CDK4, GSK-3β, and DYRK1A.

Molecular Formula C13H9N3O2
Molecular Weight 239.23 g/mol
Cat. No. B8106955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=C2C(=O)O)C=CC=N3
InChIInChI=1S/C13H9N3O2/c17-13(18)11-10-7-4-8-14-16(10)15-12(11)9-5-2-1-3-6-9/h1-8H,(H,17,18)
InChIKeyLSXBWZKUWXWGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid – A 2,3-Disubstituted Pyrazolopyridazine Building Block for Kinase-Targeted and COX-2-Directed Medicinal Chemistry


2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 781674-55-3; MF: C₁₃H₉N₃O₂; MW: 239.23 g/mol) is a heterocyclic building block that combines a fused pyrazolo[1,5-b]pyridazine core with a phenyl substituent at the 2-position and a synthetically versatile carboxylic acid at the 3-position . The pyrazolo[1,5-b]pyridazine scaffold is recognized as a privileged structure in kinase inhibitor discovery, having produced potent inhibitors of CDK4, GSK-3β, and DYRK1A [1][2]. The 2,3-diaryl substitution pattern of this scaffold has also yielded the clinical-stage COX-2 inhibitor GW406381 (IC₅₀ = 3 nM) [3]. The title compound’s distinguishing feature is its free carboxylic acid handle, which enables direct amide coupling, esterification, and bioconjugation without the deprotection steps required for its methyl ester analog (CAS 781674-48-4) .

Why 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic Acid Cannot Be Replaced by Generic Pyrazolopyridazine Analogs in Procurement


The 2-phenyl group and free 3-carboxylic acid of this compound are not interchangeable with generic pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5; MW 163.13) or its regioisomeric 2-carboxylic acid (CAS 53902-75-3). The 2-phenyl substituent increases calculated LogP from 0.43 to 1.70 , a ΔLogP of +1.27 that substantially alters membrane permeability and protein-binding characteristics. In kinase inhibitor SAR, the 2-phenyl group engages a lipophilic pocket in the ATP-binding site of GSK-3β (IC₅₀ = 50 nM for a 2-phenylpyrazolo[1,5-b]pyridazin-3-yl-pyrimidinamine derivative [1]), while the unsubstituted scaffold shows no measurable kinase binding in the same assay format [1]. The carboxylic acid functionality provides a reactive anchor for amide coupling to generate diverse libraries; the methyl ester analog (CAS 781674-48-4) requires an additional hydrolysis step, introducing yield loss and incompatibility with base-sensitive substrates . Furthermore, the 2-phenyl-3-carboxy pattern is a direct precursor to the 2,3-diaryl COX-2 pharmacophore exemplified by GW406381 (COX-2 IC₅₀ = 3 nM [2]), whereas regioisomeric 2-carboxylic acids cannot access this geometry.

Quantitative Differential Evidence for 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic Acid vs. Closest Analogs


Lipophilicity Differential: 2-Phenyl vs. Unsubstituted Pyrazolo[1,5-b]pyridazine-3-carboxylic Acid

The 2-phenyl substituent on the target compound raises calculated LogP to 1.70, compared with 0.43 for pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5), a difference of +1.27 log units . This increase reflects the transition from a poorly lipophilic core scaffold to one within the optimal LogP range (1–3) for oral bioavailability and CNS penetration [1]. The polar surface area (PSA) remains identical at 67.49 Ų, meaning the LogP increase is achieved without sacrificing hydrogen-bonding capacity . In the DYRK1A inhibitor series, rising LogP from 1.62 to 2.25 correlated with a drop in ligand efficiency (LE) from 0.55 to 0.47 [2], underscoring the significance of the target compound's intermediate LogP for balancing potency and physicochemical properties.

Lipophilicity Drug-likeness Membrane permeability

Carboxylic Acid vs. Methyl Ester: Reactive Handle Availability for One-Step Amide Coupling

The target compound possesses a free carboxylic acid at the 3-position, enabling direct activation and amide coupling using standard reagents (e.g., HATU, EDC/HOBt) to generate diverse amide libraries in a single step . Its closest commercial analog, methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate (CAS 781674-48-4; MW 253.26), requires a prior ester hydrolysis step to liberate the free acid, which adds 2–24 hours of reaction time and typically results in 5–15% yield loss depending on substrate sensitivity . The free acid also enables direct salt formation for improved solubility and formulation without additional synthetic manipulation. The density difference (target: 1.40 g/cm³ vs. 2-carboxylic acid regioisomer: 1.58 g/cm³ ) reflects altered crystal packing that may affect dissolution rate in solid-form screening.

Synthetic accessibility Amide coupling Library synthesis

2-Phenyl Substituent Enables GSK-3β Kinase Binding; Unsubstituted Scaffold Shows No Activity

A closely related 2-phenylpyrazolo[1,5-b]pyridazine derivative bearing a 3-pyrimidinamine substituent (BindingDB BDBM8196) demonstrated GSK-3β inhibition with an IC₅₀ of 50 nM, while exhibiting 400-fold selectivity over CDK2 (IC₅₀ = 20,000 nM) in the same biochemical assay format [1]. In the broader pyrazolo[1,5-b]pyridazine kinase inhibitor series (Stevens et al., 2008), modification of the C(2)-substitution on the pyrazolopyridazine core was shown to be critical for achieving CDK4 potency and selectivity over VEGFR-2 and GSK-3β [2]. The 2-phenyl group of the target compound occupies the same topological position as the 4-ethoxyphenyl substituent in the clinical-stage COX-2 inhibitor GW406381 (COX-2 IC₅₀ = 3 nM), and is predicted to engage a conserved lipophilic sub-pocket in the kinase ATP-binding site [3]. The unsubstituted pyrazolo[1,5-b]pyridazine-3-carboxylic acid (CAS 88561-91-5) lacks this aromatic substituent entirely and shows no reported kinase binding activity in primary screening databases [4].

Kinase inhibition GSK-3β Structure-activity relationship

Predicted pKa and Ionization State Differential vs. 2-Carboxylic Acid Regioisomer at Physiological pH

The predicted pKa of the 3-carboxylic acid group on the target compound is -0.80±0.41 (predicted), compared with -2.12±0.41 for pyrazolo[1,5-b]pyridazine-2-carboxylic acid (CAS 53902-75-3) . Although both values indicate the carboxylic acid is predominantly ionized at physiological pH 7.4, the 0.92 pKa unit difference reflects the distinct electronic environment of the 3-position (conjugated with the pyrazole N1 lone pair) versus the 2-position (adjacent to the pyridazine N5). The higher predicted pKa of the 3-carboxylic acid suggests a slightly lower fraction ionized at pH 7.4, which may reduce charge-mediated efflux transporter recognition and improve passive permeability relative to the 2-carboxylic acid regioisomer [1]. The target compound's refractive index of 1.706 provides a QC metric for incoming material purity assessment that is not available for the 2-carboxylic acid regioisomer.

Ionization state pKa prediction Solubility Formulation

Application Niche as a Photographic Dye Intermediate: 2-Phenyl-3-formyl Analog Patented by Mitsubishi Paper Mills

The 2-phenylpyrazolo[1,5-b]pyridazine core is not limited to pharmaceutical applications. The 3-formyl analog, 2-phenyl-3-formyl-pyrazolo[1,5-b]pyridazine, is claimed by Mitsubishi Paper Mills Ltd. as a key intermediate for photosensitive dyestuffs used in direct positive photographic emulsions [1]. The target 3-carboxylic acid compound can be reduced to the 3-formyl derivative via controlled DIBAL-H reduction or oxidized from the aldehyde, establishing bidirectional synthetic access that the 2,3-diaryl COX-2 inhibitors (e.g., GW406381, MW 393.46) cannot provide, as the 3-aryl substituent in those compounds blocks the reactive site required for dye conjugation [2]. This industrial application complements pharmaceutical use, broadening procurement relevance beyond medicinal chemistry and offering supply chain diversification for CROs and fine chemical suppliers.

Photographic chemistry Direct positive emulsion Dyestuff intermediate

Recommended Procurement Scenarios for 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic Acid Based on Differentiated Evidence


Kinase-Focused Library Synthesis Requiring Direct Amide Coupling

The free 3-carboxylic acid of the target compound permits one-step amide coupling to generate 50–500-member libraries for kinase inhibitor screening. Based on the GSK-3β IC₅₀ = 50 nM achieved by a closely related 2-phenylpyrazolo[1,5-b]pyridazin-3-yl-pyrimidinamine analog [1], the 2-phenyl group is a validated kinase-binding determinant. The target compound eliminates the ester hydrolysis step required by the methyl ester analog (CAS 781674-48-4), saving an estimated 1–2 days of synthesis time and 5–15% material yield per compound .

Development of CNS-Penetrant DYRK1A or CDK4 Inhibitor Leads

The LogP of 1.70 positions the target compound within the optimal lipophilicity range for CNS penetration, unlike the unsubstituted pyrazolo[1,5-b]pyridazine-3-carboxylic acid (LogP = 0.43) . In the DYRK1A inhibitor series, compounds with LogP 1.62–1.88 retained favorable ligand efficiency (LE ≥ 0.52) and selectivity [2]. The 2-phenyl-3-carboxylic acid pattern provides a direct synthetic entry point to amide derivatives that can be elaborated with hinge-binding amines at the 3-position, following the SAR strategy validated in Stevens et al. (2008) for selective CDK4 inhibitors [3].

Synthesis of COX-2 Radioligand Precursors for PET Imaging

The 2,3-diaryl-pyrazolo[1,5-b]pyridazine scaffold is the pharmacophore underlying GW406381 (COX-2 IC₅₀ = 3 nM), a compound that demonstrated superior efficacy over celecoxib in neuropathic pain models (ED₅₀ = 1.5 mg/kg p.o. vs. 6.6 mg/kg for celecoxib) [4]. The target compound's 3-carboxylic acid can be coupled with diverse aryl amines to explore 2-aryl-3-carboxamide analogs as potential COX-2 PET tracers. Its LogP of 1.70 suggests favorable brain penetration characteristics that the unsubstituted acid (LogP 0.43) would lack .

Photographic Dyestuff Intermediate for Direct Positive Emulsion Research

The 2-phenylpyrazolo[1,5-b]pyridazine core is patented as a precursor to photosensitive dyestuffs for direct positive photographic emulsions [5]. The 3-carboxylic acid can be reduced to the 3-formyl analog (DIBAL-H, -78 °C) for direct use in dye synthesis. This non-pharmaceutical application diversifies the procurement relevance of this building block beyond medicinal chemistry, making it suitable for fine chemical suppliers serving both pharmaceutical and photographic materials sectors.

Quote Request

Request a Quote for 2-Phenylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.